molecular formula C22H17FO5S B2877654 (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate CAS No. 433251-35-5

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B2877654
CAS No.: 433251-35-5
M. Wt: 412.43
InChI Key: AMIJWHBSNVOJKD-BQYQJAHWSA-N
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Description

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C22H17FO5S and its molecular weight is 412.43. The purity is usually 95%.
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Properties

IUPAC Name

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FO5S/c1-26-20-9-5-14(12-21(20)27-2)22(25)28-19-10-6-15(23)13-17(19)18(24)8-7-16-4-3-11-29-16/h3-13H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJWHBSNVOJKD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorinated phenyl ring , which enhances electronic properties.
  • A thiophene ring , contributing to its biological activity.
  • An acryloyl moiety , which is known for its reactivity in biological systems.

The presence of the fluorine atom is significant as it often improves lipophilicity and metabolic stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. This mechanism is crucial in the context of anticancer and antimicrobial activities.
  • Apoptosis Induction : Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF7 and HEP2. The structural features of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl may enhance this effect .

Anticancer Activity

Research indicates that derivatives of thiophene-containing compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures to (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases, leading to programmed cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • A comparative study on related compounds showed that those containing thiophene rings exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl could be effective against various microbial strains .

Case Studies

  • In Vitro Studies :
    • In a controlled laboratory setting, (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how the compound binds to target proteins involved in cancer progression. The binding affinity was evaluated using computational methods, revealing promising interactions that could be exploited for drug design.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes:

  • Formation of Acrylate Intermediate :
    • Reaction between 4-fluoro-2-hydroxybenzaldehyde and thiophene-2-carboxylic acid under basic conditions.
  • Acryloylation :
    • The acrylate intermediate undergoes acryloylation using acryloyl chloride in the presence of triethylamine.
  • Final Esterification :
    • Esterification with 3,4-dimethoxybenzoic acid using coupling reagents like DCC yields the final product.

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